Technical Guide: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic Acid
Technical Guide: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic Acid
[1]
Executive Summary
This technical guide details the synthesis of 2-piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid , a privileged scaffold in medicinal chemistry, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] The 7-carboxy-benzoxazole core offers unique vector positioning for structure-activity relationship (SAR) exploration, distinct from the more common 5- or 6-substituted isomers.[1]
The protocol outlined below utilizes a convergent, 5-step synthetic route designed for scalability and regiochemical fidelity. It prioritizes the "Bottom-Up" cyclization strategy, ensuring the carboxylic acid moiety is correctly positioned at C7 via the use of 3-aminosalicylic acid as the regio-defined starting material.
Key Chemical Attributes
| Attribute | Specification |
| Target Molecule | 2-(piperazin-1-yl)benzo[d]oxazole-7-carboxylic acid |
| Core Scaffold | 1,3-Benzoxazole |
| Key Functionality | C7-Carboxylic Acid (Solubility/Binding), C2-Piperazine (Basic amine) |
| Starting Material | 3-Amino-2-hydroxybenzoic acid (3-Aminosalicylic acid) |
| Critical Intermediate | Methyl 2-chlorobenzo[d]oxazole-7-carboxylate |
Retrosynthetic Analysis & Strategy
To ensure regiochemical integrity, the benzoxazole ring is constructed from a pre-functionalized benzene precursor.[1][2] The C2-piperazine is installed via Nucleophilic Aromatic Substitution (
Strategic Logic[1][3]
-
Regiocontrol: The C7 position of the carboxyl group is established by the ortho-relationship of the amino and hydroxyl groups in the starting material (3-aminosalicylic acid).[2]
-
Activation: The benzoxazole C2 position is activated as a chloride (via
) to facilitate mild amine displacement.[1][2] -
Protection: The carboxylic acid is protected as a methyl ester to prevent decarboxylation or interference during the chlorination step.[2] The piperazine is
-Boc protected to prevent polymerization.[2]
Figure 1: Retrosynthetic disconnection showing the pathway from the target back to the commercially available 3-aminosalicylic acid.[1]
Detailed Synthetic Protocol
Step 1: Esterification of 3-Aminosalicylic Acid
Objective: Protect the carboxylic acid to improve solubility and prevent side reactions during cyclization.[2]
-
Reagents: 3-Aminosalicylic acid, Methanol (MeOH), Sulfuric acid (
).[1] -
Procedure:
-
Suspend 3-aminosalicylic acid (10.0 g, 65.3 mmol) in anhydrous MeOH (100 mL).
-
Cool to 0°C and add concentrated
(5.0 mL) dropwise (Exothermic!). -
Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane).[1][2][3]
-
Cool to room temperature (RT) and concentrate in vacuo to ~20 mL.
-
Pour residue into ice-water (200 mL) and neutralize with saturated
to pH 8. -
Extract with Ethyl Acetate (
mL).[1][2] Dry over and concentrate.
-
-
Critical Control: Ensure complete neutralization; the free amine is required for the next step.[2]
Step 2: Cyclization to Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate
Objective: Form the benzoxazole core.[1] We utilize 1,1'-Carbonyldiimidazole (CDI) for a mild, high-yielding closure.[1]
-
Reagents: Methyl 3-amino-2-hydroxybenzoate (from Step 1), CDI, THF (anhydrous).[1]
-
Procedure:
-
Mechanism: The amino group attacks CDI to form an intermediate urea/carbamate, which undergoes intramolecular cyclization with the phenol.[1][2]
Step 3: Chlorination to Methyl 2-chlorobenzo[d]oxazole-7-carboxylate
Objective: Convert the cyclic carbamate (tautomer of 2-hydroxy) into the electrophilic 2-chloro derivative.[1]
-
Reagents: Phosphorus oxychloride (
), Phosphorus pentachloride ( ) [Optional catalytic amount].[1][2] -
Procedure:
-
Place the 2-oxo intermediate (8.0 g) in a round-bottom flask.
-
Add
(40 mL, excess) as solvent and reagent.[1][2] Add a catalytic amount of DMF (3-4 drops).[1][2] -
Reflux (105°C) for 3–5 hours until the solution becomes clear.
-
CAUTION: Distill off excess
under reduced pressure (use a caustic trap). -
Pour the residue slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of residual chlorides).
-
Extract rapidly with Dichloromethane (DCM).[1][2] Wash with cold
and Brine.[2] -
Dry (
) and concentrate.
-
-
Stability Warning: 2-Chlorobenzoxazoles are moisture sensitive.[2] Store under argon or use immediately.
Step 4: Coupling with N-Boc-Piperazine
Objective: Install the piperazine ring.[2]
-
Reagents: Methyl 2-chlorobenzo[d]oxazole-7-carboxylate, 1-Boc-piperazine, Diisopropylethylamine (DIPEA), Acetonitrile (MeCN).[1]
-
Procedure:
-
Dissolve the chloro-intermediate (5.0 g, 23.6 mmol) in MeCN (80 mL).
-
Add 1-Boc-piperazine (4.8 g, 26.0 mmol) and DIPEA (6.2 mL, 35.4 mmol).
-
Heat to 60–80°C for 2–4 hours.
-
Concentrate solvent.[1][2] Redissolve in EtOAc, wash with water and brine.[1][2]
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
-
Yield Expectation: 85–90%.
Step 5: Global Deprotection (Hydrolysis & Boc-Removal)
Objective: Remove the methyl ester and the Boc group to yield the final zwitterionic or salt form.[2]
-
Reagents: Lithium Hydroxide (LiOH), THF/Water, then Trifluoroacetic acid (TFA) or HCl.[1][2]
-
Procedure:
-
Saponification: Dissolve the coupled product in THF/Water (3:1, 40 mL). Add LiOH (3 eq).[1][2] Stir at RT until ester is consumed (TLC).
-
Acidify to pH 4–5 to precipitate the N-Boc acid intermediate (optional isolation).
-
Boc-Deprotection: Treat the crude acid with 4N HCl in Dioxane (or 20% TFA in DCM) for 2 hours at RT.
-
Concentrate to dryness.[1][4][2] Triturate with diethyl ether to obtain the hydrochloride salt.[2]
-
-
Final Form: 2-piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid hydrochloride.[1]
Process Logic & Pathway Visualization[1][3]
The following diagram illustrates the reaction flow and the critical decision points (CDPs) that ensure the correct isomer is formed.
Figure 2: Sequential workflow emphasizing the conversion of the regio-defined starting material into the final bioactive scaffold.
Troubleshooting & Critical Control Points
| Step | Common Issue | Root Cause | Solution |
| Cyclization | Incomplete ring closure | Moisture in CDI or solvent | Use fresh CDI and anhydrous THF; ensure nitrogen atmosphere. |
| Chlorination | Low yield / Tar formation | Overheating or wet reagents | Use catalytic DMF; maintain strict temp control (105°C); distill |
| Coupling | Hydrolysis of Cl-intermediate | Aqueous workup of Step 3 was too slow | Dry the Cl-intermediate thoroughly; store in freezer if not used immediately. |
| Regiochemistry | Wrong isomer (4-COOH) | Wrong starting material | Verify starting material is 3-amino -2-hydroxybenzoic acid, NOT 2-amino-3-hydroxy (which yields 4-COOH). |
References
-
Benzoxazole Scaffold Synthesis: Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives. Scientific Reports.[1][2][5] (2022).[1][2][3][6][7]
-
Chlorination Protocol:Synthesis of 2-chlorobenzoxazole deriv
. BenchChem Technical Protocols.[1][2] [1][2][8] -
Piperazine Coupling (
): Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry / PMC.[1][2] -
General Benzoxazole Methods: Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications (2024).[1][2] [1][2]
-
Starting Material Verification: 3-Aminosalicylic acid properties and reactivity. Sigma-Aldrich / Merck Technical Data.[2]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
